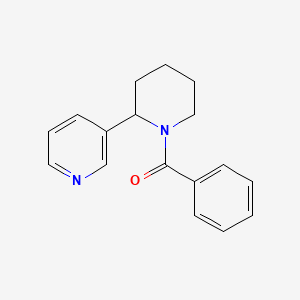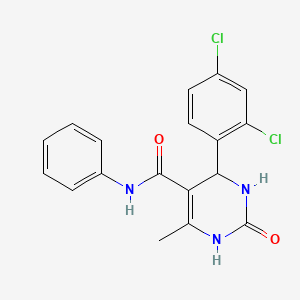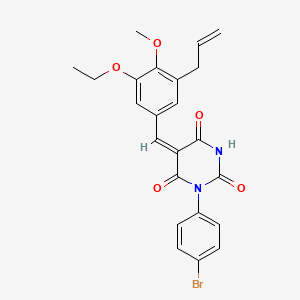![molecular formula C18H18F3NO2 B5141388 (1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5141388.png)
(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine, also known as MDMA, is a synthetic compound that belongs to the family of amphetamines. It was first synthesized in 1912 by the German pharmaceutical company Merck, and since then, it has been widely used for recreational purposes due to its psychoactive effects. However, in recent years, MDMA has gained attention in the scientific community for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).
Mecanismo De Acción
(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. This compound also increases the release of oxytocin, a hormone that is associated with social bonding and trust. The combination of these effects is thought to contribute to the therapeutic benefits of this compound.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. Additionally, this compound can cause dehydration, muscle tension, and jaw clenching.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has a well-established mechanism of action, which makes it easier to study its effects on the brain and behavior. However, one limitation is that it is a controlled substance, which makes it difficult to obtain and use in research studies. Additionally, it has several potential side effects, which must be carefully monitored in research participants.
Direcciones Futuras
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of PTSD and other mental health disorders. Additionally, researchers may investigate the long-term effects of this compound use on the brain and behavior. Finally, researchers may explore alternative synthesis methods for this compound that are more sustainable and environmentally friendly.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. It works by increasing the levels of neurotransmitters in the brain, which contributes to its therapeutic effects. While it has several advantages and limitations for lab experiments, there are several future directions for research on this compound, particularly in the treatment of mental health disorders.
Métodos De Síntesis
(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine is synthesized from safrole, a natural compound found in the oils of various plants. The synthesis process involves several steps, including isomerization, reduction, and reductive amination. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has been studied extensively for its potential therapeutic applications. In particular, it has shown promise in the treatment of PTSD, a mental health disorder that affects millions of people worldwide. This compound-assisted psychotherapy has been shown to reduce symptoms of PTSD, including anxiety, depression, and avoidance behaviors. Additionally, this compound has been studied for its potential use in the treatment of other mental health disorders, such as anxiety, depression, and addiction.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-12(7-13-3-2-4-15(8-13)18(19,20)21)22-10-14-5-6-16-17(9-14)24-11-23-16/h2-6,8-9,12,22H,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYIYVYHENNDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5141305.png)

![1-(4-fluorophenyl)-4-{1-[3-(2-furyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B5141317.png)

![N-(3,4-dichlorophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5141330.png)
![2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5141333.png)


![N-[2-(benzylthio)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B5141359.png)


![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)

![N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5141401.png)